molecular formula C19H28N2O2 B7158788 N-(1-benzylpiperidin-4-yl)-N,2-dimethyloxolane-3-carboxamide

N-(1-benzylpiperidin-4-yl)-N,2-dimethyloxolane-3-carboxamide

Cat. No.: B7158788
M. Wt: 316.4 g/mol
InChI Key: WXRDCQGNISDPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N,2-dimethyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-15-18(10-13-23-15)19(22)20(2)17-8-11-21(12-9-17)14-16-6-4-3-5-7-16/h3-7,15,17-18H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRDCQGNISDPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)C(=O)N(C)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-benzylpiperidin-4-yl)-N,2-dimethyloxolane-3-carboxamide involves several steps. One common method starts with the reaction of 1-benzylpiperidin-4-one with an appropriate oxolane derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or tetrahydrofuran (THF) and may involve the use of reducing agents like sodium borohydride (NaBH4) to facilitate the formation of the desired product .

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

N-(1-benzylpiperidin-4-yl)-N,2-dimethyloxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed depend on the specific conditions and reagents used.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. These reactions typically result in the formation of reduced derivatives of the original compound.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the molecule. .

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-N,2-dimethyloxolane-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.

    Industry: The compound may have applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-N,2-dimethyloxolane-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to act as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine. This action is mediated through its binding to and modulation of monoamine transporters and receptors .

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